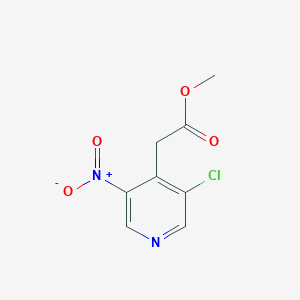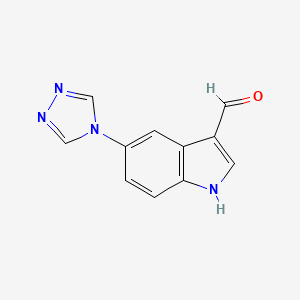
5-(4H-1,2,4-Triazol-4-yl)-1H-indole-3-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4H-1,2,4-Triazol-4-yl)-1H-indole-3-carboxaldehyde: is a heterocyclic compound that features both an indole and a triazole ring. These structures are known for their significant biological activities and are often found in various pharmacologically active molecules. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4H-1,2,4-Triazol-4-yl)-1H-indole-3-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1,2,4-triazole with indole-3-carboxaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture in ethanol or another polar solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The triazole and indole rings can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions using reagents like halogens or nitrating agents under acidic or basic conditions.
Major Products:
Oxidation: 5-(4H-1,2,4-Triazol-4-yl)-1H-indole-3-carboxylic acid.
Reduction: 5-(4H-1,2,4-Triazol-4-yl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound’s structure is similar to that of known pharmacologically active molecules, suggesting potential therapeutic applications. It is being investigated for its anticancer, antifungal, and antibacterial properties .
Industry: In the materials science industry, the compound is used in the development of new materials with specific properties, such as luminescent materials and coordination polymers .
Wirkmechanismus
The mechanism of action of 5-(4H-1,2,4-Triazol-4-yl)-1H-indole-3-carboxaldehyde involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity. The indole ring can interact with biological membranes, affecting cell signaling pathways. These interactions can lead to the inhibition of enzyme activity, disruption of cell membranes, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
- 6-(3-substituted-4H-1,2,4-triazol-4-yl)-2-benzoxazolinone
- 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]thiazole
Comparison: Compared to these similar compounds, 5-(4H-1,2,4-Triazol-4-yl)-1H-indole-3-carboxaldehyde is unique due to the presence of both an indole and a triazole ring. This dual-ring structure enhances its biological activity and allows for more diverse chemical reactions. The compound’s ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable subject of study .
Eigenschaften
CAS-Nummer |
191212-89-2 |
|---|---|
Molekularformel |
C11H8N4O |
Molekulargewicht |
212.21 g/mol |
IUPAC-Name |
5-(1,2,4-triazol-4-yl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H8N4O/c16-5-8-4-12-11-2-1-9(3-10(8)11)15-6-13-14-7-15/h1-7,12H |
InChI-Schlüssel |
YNJCSUYDFNCRFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N3C=NN=C3)C(=CN2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-](/img/structure/B13929208.png)



![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B13929234.png)



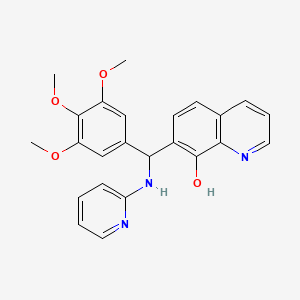
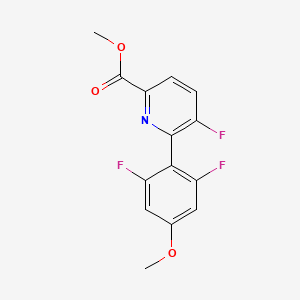
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13929281.png)
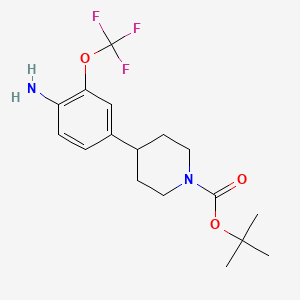
![6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B13929298.png)
